5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole hydrochloride

Chiral building block Stereospecific synthesis Enantioselective catalysis

Researchers requiring stereochemically defined heterocyclic building blocks for fragment-based screening often face inconsistent stereochemistry and undocumented purity from non-audited vendors. This (2S,4R)-4-methoxypyrrolidin-2-yl-1,2,4-triazole dihydrochloride (CAS 1909294-13-8) addresses both concerns: • Stereochemically pure (2S,4R) enantiomer-eliminates racemic mixture confounding in SAR assays. • ≥95% purity with Certificate of Analysis available-ensures batch-to-batch reproducibility. • RT storage, powder form-reduces special handling costs; active commercial status ensures reliable resupply.

Molecular Formula C8H15ClN4O
Molecular Weight 218.68 g/mol
Cat. No. B13255529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole hydrochloride
Molecular FormulaC8H15ClN4O
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)C2CC(CN2)OC.Cl
InChIInChI=1S/C8H14N4O.ClH/c1-5-10-8(12-11-5)7-3-6(13-2)4-9-7;/h6-7,9H,3-4H2,1-2H3,(H,10,11,12);1H
InChIKeyKEBSKCOOXSBUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Triazole-Pyrrolidine Building Block: Procurement Overview


5-(4-Methoxypyrrolidin-2-yl)-3-methyl-1H-1,2,4-triazole hydrochloride is a heterocyclic research chemical comprising a 1,2,4-triazole core substituted at position 5 with a 4-methoxypyrrolidin-2-yl moiety and at position 3 with a methyl group, formulated as the hydrochloride salt . The compound is supplied primarily through the Enamine catalog (distributed by Sigma-Aldrich) as the stereochemically defined (2S,4R)-dihydrochloride salt (CAS 1909294-13-8, free base MW 182.22 g/mol, purity ≥95%) . Structurally, it belongs to the class of pyrrolidine-triazole hybrid scaffolds that have been investigated as ECE-1 inhibitors [1] and as intermediates in the synthesis of PPAR modulators [2]; however, published target-specific biological data for this exact compound remain sparse.

ChiralStereochemically pure (2S,4R) building block for target-oriented synthesis
ReportedIntermediate in triazole-tethered pyrrolidine libraries with ECE-1 inhibitor context
ReportedScaffold for PPAR modulator synthesis according to patent literature

Why Generic Substitution Fails for This Scaffold


Compounds within the pyrrolidine-triazole class are not interchangeable because minor structural modifications—the presence or absence of the 4-methoxy substituent on the pyrrolidine ring, the position of the methyl group on the triazole (C3 vs. N1 vs. N4), and the stereochemistry at the pyrrolidine 2- and 4-positions—produce distinct hydrogen-bonding capacity, lipophilicity, and conformational constraints . The (2S,4R) stereochemistry present in the Sigma-Aldrich/Enamine catalog product defines a specific spatial orientation of the methoxy group that directly impacts molecular recognition; the des-methoxy analog (3-methyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole, CAS 933684-76-5) lacks this hydrogen-bond acceptor site and exhibits different solubility and logP profiles . Similarly, regioisomers such as 3-(4-methoxypyrrolidin-2-yl)-5-methyl-1H-1,2,4-triazole (CAS 1249982-35-1) differ in the attachment point of the pyrrolidine to the triazole, which alters ring electronics and pharmacophore geometry . These differences mean SAR interpretation, biological assay reproducibility, and chemical derivatization outcomes are not transferable across analogs, making precise compound selection essential for reproducible research.

!Des-methoxy analog lacks the 4-methoxy hydrogen-bond acceptor; binding interactions may shift
!Regioisomers (3- vs. 5-pyrrolidinyl attachment) alter pharmacophore geometry; SAR may not transfer
!Racemic or undefined stereochemistry introduces uncontrolled variability in chiral recognition studies

Differentiation Evidence vs. Closest Analogs


Stereochemical Definition: Single Enantiomer vs. Racemic Analogs

The Sigma-Aldrich/Enamine catalog product (CAS 1909294-13-8) is supplied as the single (2S,4R)-enantiomer with defined stereochemistry at both the pyrrolidine C2 and C4 positions, as confirmed by the InChI Key IRJIHHIIELNCIT-VJBFUYBPSA-N . In contrast, the closely related free base 3-(4-methoxypyrrolidin-2-yl)-5-methyl-1H-1,2,4-triazole (CAS 1249982-35-1) is listed without stereochemical specification, indicating a racemic or stereochemically undefined mixture . The des-methoxy analog 3-methyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole (CAS 933684-76-5) similarly lacks defined stereochemistry .

Stereochemical definition
Head-to-head
Single (2S,4R) enantiomer vs. undefined stereochemistry in comparators
Chiral control context: single enantiomer avoids racemic variability in assay readouts
Vendor InChI Key confirms stereochemical assignment
Chiral building block Stereospecific synthesis Enantioselective catalysis

Hydrogen-Bond Acceptor Capacity: Methoxy vs. Des-Methoxy

The target compound contains a methoxy group at the pyrrolidine 4-position, contributing an additional hydrogen-bond acceptor (HBA) compared to the des-methoxy analog 3-methyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole. The methoxy oxygen increases the total HBA count from 4 to 5 (free base), while the hydrochloride salt further modulates protonation state and solubility .

H-bond acceptor count
Class-level
HBA: 5 (target) vs. 4 (des-methoxy); ΔcLogP ≈ +0.3 to +0.5
Altered hydrogen-bond capacity may shift binding and solubility profiles
Computational estimate; experimental logP not available for this pair
Hydrogen bonding Ligand efficiency Pharmacophore modeling

Salt Form and Purity: Dihydrochloride vs. Free Base

The Sigma-Aldrich/Enamine product is supplied as the dihydrochloride salt (C8H16Cl2N4O, MW 255.15 including 2HCl) with ≥95% purity, in powder form, stored at room temperature . In contrast, the regioisomer 3-(4-methoxypyrrolidin-2-yl)-5-methyl-1H-1,2,4-triazole (CAS 1249982-35-1) is listed only as the free base (C8H14N4O, MW 182.22) and is reported as discontinued by CymitQuimica . The des-methyl analog 3-(4-methoxypyrrolidin-2-yl)-1H-1,2,4-triazole (CAS 1249149-00-5) is also available primarily as the free base, with purity specifications varying from 97% (MolCore) to 98% (Leyan) .

Salt form & purity
Specification review
Dihydrochloride salt (MW 255.15), ≥95% purity, active distribution
Reliable salt form with vendor-audited quality; free base analogs may differ in solubility
Regioisomer free base discontinued; limited vendor availability
Salt selection Solubility enhancement Analytical quality control

Regioisomeric Differentiation: 5- vs. 3-Pyrrolidinyl Substitution

The target compound bears the 4-methoxypyrrolidin-2-yl substituent at position 5 of the 1,2,4-triazole ring with the methyl group at position 3 (5-pyrrolidinyl-3-methyl substitution). The regioisomer 3-(4-methoxypyrrolidin-2-yl)-5-methyl-1H-1,2,4-triazole (CAS 1249982-35-1) has the pyrrolidine at position 3 and methyl at position 5—the reverse connectivity. In 1,2,4-triazoles, prototropic tautomerism renders the 3- and 5-positions equivalent in symmetrical cases, but the asymmetric substitution pattern (pyrrolidine at one position, methyl at the other) breaks this symmetry, creating two distinct chemical entities with different electronic distributions and steric environments .

Regioisomeric identity
Class-level
5-pyrrolidinyl-3-methyl substitution pattern; regioisomer has reversed connectivity
Regioisomers are non-equivalent; incorrect selection leads to unrecognized SAR errors
Only the target regioisomer is commercially available as defined dihydrochloride
Regioisomer Triazole tautomerism Pharmacophore geometry

Alkyl Substituent Effects: Methyl vs. Cyclopropyl

The closest structurally characterized in-class compound with available commercial data is 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride (CAS 1909287-79-1), which replaces the 3-methyl group of the target compound with a cyclopropyl substituent. This substitution increases molecular weight from 255.15 (target, as 2HCl) to 281.18 (cyclopropyl analog, as 2HCl) and alters both lipophilicity and steric bulk [1].

C3 alkyl comparison
Class-level
ΔMW: +26 Da (cyclopropyl analog); estimated ΔcLogP: +0.5 to +0.8
Methyl analog provides lower lipophilicity and smaller steric footprint for SAR tuning
Computational estimates; no experimental comparative bioactivity data available
Alkyl substitution Lipophilicity modulation Metabolic stability

Recommended Application Scenarios


Stereospecific Fragment-Based Drug Discovery

This compound serves as a stereochemically pure (2S,4R) building block for fragment-based screening libraries targeting enzymes with chiral binding pockets, such as ECE-1 metalloproteases or PPAR nuclear receptors. The defined stereochemistry (Evidence Item 1) ensures that any observed SAR is attributable to a single enantiomer, avoiding the confounding effects of racemic or stereochemically undefined mixtures. The dihydrochloride salt form provides aqueous solubility suitable for biochemical assay conditions at typical screening concentrations (10 μM–1 mM) .

SAR Expansion Around the Pyrrolidine-Triazole Core

Researchers exploring the pyrrolidine-triazole pharmacophore can use this compound as a reference standard for systematic SAR studies. The presence of the 4-methoxy substituent (Evidence Item 2) provides a hydrogen-bond acceptor that is absent in the des-methoxy analog, enabling evaluation of HBA-dependent binding interactions. The 3-methyl group provides a baseline alkyl substituent that can be compared with bulkier analogs (e.g., cyclopropyl, Evidence Item 5) to map steric tolerance at the triazole C3 position [1].

Secondary Amine Derivatization Without Deprotection

The free pyrrolidine NH (secondary amine) in this compound provides a reactive handle for further derivatization—including amide coupling, reductive amination, and sulfonamide formation—without requiring deprotection steps. This is consistent with published synthetic methodologies where 1,2,4-triazole scaffolds bearing pyrrolidine substituents have been elaborated into libraries of amides and amines for biological screening [2]. The defined (2S,4R) stereochemistry ensures that the chiral integrity of the pyrrolidine ring is maintained through downstream synthetic transformations.

Provenance-Critical Research with Vendor-Audited Quality

For research programs that require traceable, high-purity starting materials with documented quality control, the Sigma-Aldrich/Enamine product (≥95% purity, powder form, Certificate of Analysis available) provides a procurement advantage over analogs that are only available from non-audited vendors or are listed as discontinued (Evidence Item 3). The active commercial status and RT storage condition also reduce lead time and special handling requirements relative to analogs requiring cold-chain shipping .

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Chiral (2S,4R) building block
Enantiomeric purity verification
Pyrrolidine-triazole SAR studies
4-methoxy H-bond acceptor presence
Binding affinity trends across analogs
Secondary amine derivatization
Free pyrrolidine NH reactivity
Chiral integrity after derivatization
Quality-controlled synthetic chemistry
High-purity dihydrochloride salt
Batch-to-batch consistency review
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